BenchChemオンラインストアへようこそ!

2-(2-Benzothiazolylamino)-6-methylpyrimidin-4(3H)-one

Antifungal screening Candida albicans Structure-activity relationship

2-(2-Benzothiazolylamino)-6-methylpyrimidin-4(3H)-one (CAS 86328-17-8) is a heterocyclic small molecule (C12H10N4OS, MW 258.3) that combines a benzothiazole ring with a 6-methylpyrimidin-4(3H)-one core via a secondary amine linkage. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry, frequently exploited in kinase inhibitor design.

Molecular Formula C12H10N4OS
Molecular Weight 258.30 g/mol
Cat. No. B3716958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Benzothiazolylamino)-6-methylpyrimidin-4(3H)-one
Molecular FormulaC12H10N4OS
Molecular Weight258.30 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3S2
InChIInChI=1S/C12H10N4OS/c1-7-6-10(17)15-11(13-7)16-12-14-8-4-2-3-5-9(8)18-12/h2-6H,1H3,(H2,13,14,15,16,17)
InChIKeyGGKPTIZTYVUHFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Benzothiazolylamino)-6-methylpyrimidin-4(3H)-one: A Defined Heterocyclic Building Block for Antifungal Screening and Kinase-Targeted Library Design


2-(2-Benzothiazolylamino)-6-methylpyrimidin-4(3H)-one (CAS 86328-17-8) is a heterocyclic small molecule (C12H10N4OS, MW 258.3) that combines a benzothiazole ring with a 6-methylpyrimidin-4(3H)-one core via a secondary amine linkage . The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry, frequently exploited in kinase inhibitor design [1]. This compound occupies a distinct structural niche defined by its 4(3H)-one tautomeric form and C6-methyl substitution, distinguishing it from closely related pyrimidine-dione and fused-ring analogs. Its reported biological characterization is limited to antifungal screening where it exhibited weak activity against Candida albicans, positioning it as a defined intermediate-strength tool compound rather than a lead [2].

Why Generic Substitution Fails for 2-(2-Benzothiazolylamino)-6-methylpyrimidin-4(3H)-one in Structure-Activity Studies


Within the benzothiazole-pyrimidine hybrid class, minor structural perturbations produce profound shifts in biological activity profiles that preclude simple analog substitution. The 4(3H)-one/6-methyl pattern uniquely dictates both the tautomeric equilibrium and hydrogen-bonding capacity of the pyrimidine ring, directly influencing target engagement [1]. In the seminal Youssef et al. (2006) study, the 4,6-dione analog (3b) displayed selective antibacterial activity against Corynebacterium xerosis (MIC 35 μg/mL), while the 6-methyl-4(3H)-one derivative (compound 5, the target compound) showed weak antifungal activity against Candida albicans with no detectable antibacterial effect [1]. Similarly, replacing benzothiazole with benzimidazole or benzoxazole alters heteroatom electronegativity and ring electronics, which can abrogate interactions with ATP-binding pockets in kinase targets [2]. Procurement decisions must therefore be guided by the specific substitution pattern rather than scaffold similarity alone.

Quantitative Differentiation Evidence for 2-(2-Benzothiazolylamino)-6-methylpyrimidin-4(3H)-one


Antifungal Profile: Weak C. albicans Activity vs. Antibacterial Selectivity of the 4,6-Dione Analog

In a direct head-to-head evaluation within a single study, 2-(benzothiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one (5) showed weak antifungal activity against Candida albicans, whereas the 4,6-dione analog 2-(benzothiazol-2-ylamino)pyrimidine-4,6-(1H,5H)-dione (3b) exhibited moderate antibacterial activity against Staphylococcus aureus (MIC 35 μg/mL) and selective activity against Corynebacterium xerosis [1]. This represents a qualitative and quantitative divergence in both target organism (fungal vs. bacterial) and potency level driven solely by the pyrimidine oxidation state.

Antifungal screening Candida albicans Structure-activity relationship

Divergent Biological Profile from the Benzimidazole Analog: Heteroatom Identity Dictates Activity

The benzimidazole analog 2-(2-benzimidazolylamino)-6-methylpyrimidin-4(3H)-one (CAS 42389-40-2, MW 241.25) differs from the target benzothiazole compound solely by replacement of the thiazole sulfur with an imidazole NH . While direct comparative bioactivity data from a single study are unavailable, the benzimidazole scaffold is generally associated with broader antimicrobial profiles, and the electronic difference (sulfur electronegativity 2.58 vs. NH hydrogen-bond donor capacity) alters both lipophilicity (ClogP) and kinase hinge-binding potential [1]. The benzothiazole sulfur atom provides enhanced polarizability and potential for sulfur-π interactions that are absent in the benzimidazole congener, which may favor certain kinase ATP-site geometries [2].

Benzimidazole analog Heteroatom effect Antimicrobial selectivity

Synthetic Accessibility via 2-Aminobenzothiazole Condensation: A Defined Route Distinct from Fused Thiazolopyrimidines

The target compound is synthesized via condensation of 2-aminobenzothiazole with a β-ketoester (ethyl acetoacetate) or equivalent 1,3-dicarbonyl building block, yielding the 2-aminopyrimidine linkage rather than a fused thiazolopyrimidine ring system [1]. This contrasts with thiazolo[3,2-a]pyrimidine or pyrimido[2,1-b]benzothiazole fused scaffolds, which require different cyclization conditions and produce conformationally restricted products incompatible with certain target binding modes [2]. The 2-aminobenzothiazole starting material is commercially available at scale, and the synthetic route tolerates the C6-methyl substitution, providing a modular entry point for further derivatization at the N1, C5, or benzothiazole positions [3].

Synthetic route 2-Aminobenzothiazole Building block accessibility

High Thermal Stability (mp >260 °C) with Solvent-Dependent Crystallinity: A Procurement-Relevant Physical Property

The target compound exhibits a melting point exceeding 260 °C when crystallized from DMF-ethanol, consistent with compounds in its series (3a, 6a, 6b, 7 all reported mp >260 °C) [1]. This high thermal stability is comparable to the benzoxazole analog 2-(2-benzoxazolylamino)-6-methylpyrimidin-4(3H)-one (CAS 86328-33-8, MW 242.23) but distinguishes it from lower-melting pyrimidine derivatives without the benzothiazole moiety. The compound's molecular weight (258.3 g/mol) and heteroatom composition (N4OS) yield a hydrogen-bonding capacity that results in limited aqueous solubility, consistent with the Lipinski parameter trends observed across pyrimidine-based 2-aminobenzothiazole derivatives [2].

Melting point Thermal stability Formulation compatibility

Optimal Procurement and Application Scenarios for 2-(2-Benzothiazolylamino)-6-methylpyrimidin-4(3H)-one


Antifungal Screening Libraries Targeting Candida albicans

The compound's documented weak antifungal activity against Candida albicans makes it a suitable reference compound or starting point for medicinal chemistry optimization in antifungal drug discovery programs [1]. Unlike the antibacterial-selective 4,6-dione analog, this 6-methyl-4(3H)-one derivative provides a fungal-biased baseline activity profile for structure-activity relationship (SAR) exploration.

Kinase Inhibitor Fragment Library Design

The benzothiazole-aminopyrimidine scaffold is a validated kinase hinge-binding motif, as demonstrated in CDK2 inhibitor programs where pyrimidine-based benzothiazole derivatives achieved nanomolar potency (e.g., compound 10s, CDK2 IC50 15.4 nM) [2]. The target compound, with its 6-methyl-4(3H)-one core, serves as an unoptimized fragment or intermediate for building focused kinase inhibitor libraries, particularly when sulfur-mediated hinge interactions are desired over benzimidazole NH contacts [3].

Building Block for Divergent Derivatization

The synthesis route from 2-aminobenzothiazole and β-ketoesters provides a versatile entry point for analog generation [3]. The 2-aminopyrimidine NH, the C5 position of the pyrimidine ring, and the benzothiazole C6 position are all amenable to further functionalization. This positions the compound as a core scaffold for parallel library synthesis in academic and industrial medicinal chemistry settings.

Negative Control for Antibacterial Selectivity Studies

In the Youssef et al. (2006) study, compound 5 showed no quantifiable antibacterial activity, while compound 3b (4,6-dione) had an MIC of 35 μg/mL against S. aureus [1]. This profile qualifies the target compound as a negative control for Gram-positive antibacterial assays when benchmarking benzothiazole-pyrimidine hybrids, enabling researchers to attribute antibacterial activity specifically to the 4,6-dione oxidation state rather than the benzothiazole scaffold itself.

Quote Request

Request a Quote for 2-(2-Benzothiazolylamino)-6-methylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.